An In-Depth Technical Guide to N4-Benzyl-2-(methylthioethyl)piperazine for CNS Drug Discovery
An In-Depth Technical Guide to N4-Benzyl-2-(methylthioethyl)piperazine for CNS Drug Discovery
Abstract
The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, valued for its ability to interact with a multitude of neurological targets and its favorable pharmacokinetic properties.[1] This technical guide delves into the potential of a novel investigational compound, N4-Benzyl-2-(methylthioethyl)piperazine , as a promising candidate for CNS therapeutic development. While direct experimental data for this specific molecule is not yet publicly available, this document provides a comprehensive roadmap for its synthesis, characterization, and evaluation. By leveraging established synthetic methodologies and drawing parallels from structurally related benzylpiperazine analogs, we outline a strategic approach to unlock its therapeutic potential. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and a robust framework for advancing N4-Benzyl-2-(methylthioethyl)piperazine from a conceptual molecule to a preclinical candidate.
Introduction: The Rationale for N4-Benzyl-2-(methylthioethyl)piperazine in CNS Drug Discovery
The benzylpiperazine moiety is a well-established pharmacophore in CNS drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antidepressant, antipsychotic, and neuroprotective effects.[2][3] The strategic incorporation of a benzyl group can enhance blood-brain barrier (BBB) penetration, a critical attribute for any CNS-active compound.[2] Furthermore, modifications to the piperazine ring and the benzyl substituent allow for fine-tuning of receptor binding affinity and selectivity.
Our interest in the novel structure of N4-Benzyl-2-(methylthioethyl)piperazine stems from the convergence of several promising structural motifs. The N-benzylpiperazine core is a known scaffold for potent ligands of the sigma-1 (σ1) receptor and inhibitors of histone deacetylase 6 (HDAC6), both of which are compelling targets for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5] The 2-(methylthioethyl) substituent at the C2 position of the piperazine ring introduces a flexible, lipophilic side chain that can potentially engage in unique interactions within the binding pockets of these targets, potentially leading to enhanced affinity and selectivity.
This guide will first propose a viable synthetic route to N4-Benzyl-2-(methylthioethyl)piperazine. Subsequently, we will detail a comprehensive battery of in vitro and in vivo assays to thoroughly characterize its pharmacological profile, including its potential as a σ1 receptor modulator and HDAC6 inhibitor.
Synthesis of N4-Benzyl-2-(methylthioethyl)piperazine: A Proposed Synthetic Pathway
The synthesis of the target compound can be approached through a convergent strategy, involving the preparation of the key intermediate, 2-(methylthioethyl)piperazine, followed by N-benzylation.
Synthesis of the 2-(methylthioethyl)piperazine Intermediate
The synthesis of this intermediate can be achieved via a two-step process starting from piperazine and 2-chloroethyl methyl sulfide.
Step 1: N-Alkylation of Piperazine with 2-Chloroethyl Methyl Sulfide
This reaction introduces the methylthioethyl side chain onto one of the nitrogen atoms of the piperazine ring. To favor mono-alkylation, a large excess of piperazine is used.
-
Reaction Scheme:
-
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5.0 equivalents) in a suitable solvent such as acetonitrile or ethanol.
-
Add a base, such as potassium carbonate (2.0 equivalents), to the solution to act as an acid scavenger.
-
Slowly add 2-chloroethyl methyl sulfide (1.0 equivalent) to the stirred solution at room temperature.[6]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-(methylthio)ethyl)piperazine.
-
Step 2: Isomer Separation (if necessary)
The initial alkylation may result in a mixture of N1 and N4 substituted piperazines. While the symmetry of piperazine might favor a single product, isomeric separation via column chromatography might be necessary to isolate the desired 2-(methylthioethyl)piperazine.
N-Benzylation of the Piperazine Intermediate
The final step involves the introduction of the benzyl group onto the remaining secondary amine of the piperazine ring. This can be achieved through either direct N-alkylation or reductive amination.
Method A: Direct N-Alkylation with Benzyl Halide
-
Reaction Scheme:
-
Step-by-Step Protocol:
-
Dissolve 2-(methylthioethyl)piperazine (1.0 equivalent) in an anhydrous solvent like acetonitrile or DMF in a round-bottom flask under a nitrogen atmosphere.[7]
-
Add a base such as potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents).[7]
-
Add benzyl chloride (1.1 equivalents) dropwise to the suspension at room temperature.[8]
-
Heat the reaction mixture to 50-80°C and monitor by TLC.[7]
-
After completion, cool the mixture, filter the salts, and concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N4-Benzyl-2-(methylthioethyl)piperazine.
-
Method B: Reductive Amination with Benzaldehyde
This method offers a milder alternative to direct alkylation and can be performed in a one-pot procedure.[9]
-
Reaction Scheme:
-
Step-by-Step Protocol:
-
Dissolve 2-(methylthioethyl)piperazine (1.0 equivalent) and benzaldehyde (1.1 equivalents) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.[10]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[10]
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.[10]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
DOT Diagram: Synthetic Workflow
Caption: Proposed synthetic routes to N4-Benzyl-2-(methylthioethyl)piperazine.
Physicochemical Properties and In Silico ADME-Tox Prediction
Prior to extensive in vitro and in vivo testing, a comprehensive in silico evaluation can provide valuable insights into the drug-like properties of N4-Benzyl-2-(methylthioethyl)piperazine. Various computational tools can predict key absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) parameters.[11]
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Significance in CNS Drug Discovery |
| Molecular Weight ( g/mol ) | ~264.4 | Below 450 Da is generally preferred for BBB penetration. |
| LogP (o/w) | 2.5 - 3.5 | Optimal lipophilicity for balancing solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower TPSA is associated with better BBB permeability. |
| Hydrogen Bond Donors | 0 | Favorable for passive diffusion across membranes. |
| Hydrogen Bond Acceptors | 2 | Within the acceptable range for drug-likeness. |
| Blood-Brain Barrier Permeability | Likely Permeable | A critical prerequisite for a CNS-active drug. |
| hERG Inhibition | Low to Moderate Risk | Important for assessing potential cardiotoxicity. |
| Cytochrome P450 Inhibition | To be determined | Predicts potential for drug-drug interactions. |
Note: These values are estimations and require experimental validation.
Pharmacological Evaluation: A Roadmap for Characterization
Based on the structural features of N4-Benzyl-2-(methylthioethyl)piperazine, a focused pharmacological evaluation should be conducted to elucidate its mechanism of action and therapeutic potential. The primary hypothesized targets are the σ1 receptor and HDAC6.
In Vitro Assays
4.1.1. Sigma-1 (σ1) Receptor Binding Assay
This assay will determine the affinity of the compound for the σ1 receptor.
-
Principle: A competitive radioligand binding assay is used, where the test compound competes with a known radiolabeled σ1 receptor ligand (e.g., [³H]-(+)-pentazocine) for binding to receptor preparations from a suitable tissue source (e.g., guinea pig brain membranes).[12]
-
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize guinea pig brain tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C.[13]
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of N4-Benzyl-2-(methylthioethyl)piperazine, and a fixed concentration of the radioligand.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[13]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.[12]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[12]
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Table 2: Representative σ1 Receptor Binding Affinities of Benzylpiperazine Analogs
| Compound | Ki (nM) for σ1 Receptor | Reference |
| Analog A | 1.6 | [5] |
| Analog B | 5.7 | [5] |
| Analog C | 8.8 | [5] |
| Haloperidol (Reference) | 1.6 | [5] |
4.1.2. Histone Deacetylase 6 (HDAC6) Inhibition Assay
This assay will quantify the inhibitory activity of the compound against HDAC6.
-
Principle: A fluorometric assay is used that measures the deacetylation of a specific HDAC6 substrate. The deacetylated product is then acted upon by a developer to produce a fluorescent signal.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the HDAC6 assay buffer, substrate, and developer solution as per the kit manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the HDAC6 enzyme, varying concentrations of N4-Benzyl-2-(methylthioethyl)piperazine, and the HDAC6 substrate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Development: Add the developer solution to each well and incubate at 37°C for 10-15 minutes to generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC6 inhibition for each concentration of the test compound and determine the IC50 value.
-
Table 3: Representative HDAC6 Inhibitory Activities of Benzylpiperazine Analogs
| Compound | IC50 (µM) for HDAC6 | Reference |
| Analog X | 0.11 | [9] |
| Analog Y | 0.33 | [9] |
| Analog Z | 0.58 | [9] |
DOT Diagram: Hypothesized Signaling Pathways
Caption: Hypothesized signaling pathways for N4-Benzyl-2-(methylthioethyl)piperazine.
4.1.3. In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay will assess the potential of the compound to cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive diffusion.[2]
-
Principle: The PAMPA system consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution that mimics the BBB. The test compound is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured.
-
Step-by-Step Protocol:
-
Plate Preparation: Hydrate the membrane of the donor plate with the brain lipid solution.
-
Compound Preparation: Prepare a solution of N4-Benzyl-2-(methylthioethyl)piperazine in a suitable buffer.
-
Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells.
-
Incubation: Sandwich the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) of the compound.
-
In Vivo Assays
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and behavioral effects.
4.2.1. Forced Swim Test (Mouse Model of Depression)
This test is a widely used model to screen for antidepressant activity.[12]
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Individually place each mouse into the cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water.
-
Administer N4-Benzyl-2-(methylthioethyl)piperazine at various doses prior to the test and compare the immobility time to a vehicle-treated control group. A significant reduction in immobility time suggests antidepressant-like effects.
-
4.2.2. Elevated Plus Maze (Rodent Model of Anxiety)
This test is used to assess anxiety-like behavior in rodents.[14]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).[14]
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.[14]
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session with a video camera.
-
Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm.
-
An increase in the time spent in and the number of entries into the open arms after drug administration, compared to a vehicle control, indicates anxiolytic-like effects.
-
Conclusion and Future Directions
N4-Benzyl-2-(methylthioethyl)piperazine represents a novel and rationally designed molecule with significant potential for CNS drug discovery. Its unique structural features suggest a promising pharmacological profile, potentially as a modulator of the σ1 receptor and an inhibitor of HDAC6. The synthetic and analytical roadmap provided in this guide offers a clear and actionable framework for its synthesis and comprehensive evaluation.
The successful characterization of this compound could lead to the development of a novel therapeutic agent for a range of debilitating neurological and psychiatric disorders. Future work should focus on the execution of the proposed experimental plan, followed by lead optimization studies to further enhance its potency, selectivity, and pharmacokinetic properties. The journey from a conceptual molecule to a clinical candidate is long and challenging, but the strategic approach outlined herein provides a solid foundation for the exploration of N4-Benzyl-2-(methylthioethyl)piperazine as a next-generation CNS therapeutic.
References
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00081]
- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op200173b]
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00106]
- 2-Chloroethyl methyl sulfide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10965]
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35859864/]
- Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. [URL: https://www.bioassaysys.com/Parallel-Artificial-Membrane-Permeability-Assay-BBB-Kit.html]
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11568]
- Forced Swim Test in Mice. UCSF IACUC. [URL: https://iacuc.ucsf.edu/policies/forced-swim-test-mice]
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. BenchChem. [URL: https://www.benchchem.
- Elevated Plus Maze for Mice. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2610332/]
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2018/03/Radioligand-Binding-Assay-Protocol.pdf]
- The role of histone deacetylase 6 (HDAC6) in neurodegeneration. Dovepress. [URL: https://www.dovepress.com/the-role-of-histone-deacetylase-6-hdac6-in-neurodegeneration-peer-reviewed-fulltext-article-DNND]
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem. [URL: https://www.benchchem.com/application-notes/142/Reductive-Amination-Reactions-with-Piperazin-2-ylmethanol-Dihydrochloride]
- The sigma-1 receptor: roles in neuronal plasticity and disease. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3527885/]
- In Silico Prediction of Central Nervous System Activity of Compounds. Identification of Potential Pharmacophores by the TOPS-MODE Approach. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12435417/]
- Sigma-1 receptor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sigma-1_receptor]
- Reductive amination of piperazine. Reddit. [URL: https://www.reddit.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.
- 1-benzylpiperazine. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0084]
- The Mouse Forced Swim Test. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3157525/]
- Elevated Plus Maze. UCSF IACUC. [URL: https://iacuc.ucsf.
- HDAC6 Deficiency Has Moderate Effects on Behaviors and Parkinson's Disease Pathology in Mice. MDPI. [URL: https://www.mdpi.com/1422-0067/22/21/11568]
- In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives. [URL: https://www.scientificarchives.
- Radiometric Ligand-Binding Assays. Revvity. [URL: https://www.revvity.com/technologies/radiometric-assays/technologies/receptor-ligand-binding-assays]
- Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [URL: https://www.mdpi.com/2076-3425/12/11/1568]
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [URL: https://www.researchgate.
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11515939/]
- Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11029140/]
- Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. [URL: https://www.researchgate.
- Screening tools to evaluate the neurotoxic potential of botanicals: building a strategy to assess safety. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2305370]
- Preparation of methyl tosylate, safe methylating agent. Sciencemadness. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=8183]
- Elevated Plus Maze. MMPC.org. [URL: https://mmpc.org/shared/document.aspx?id=333&docType=protocol]
- sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/in-vitro-pharmacology/radioligand-binding-assays/6210]
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/29/16/3592]
- HDAC6 at the Intersection of Neuroprotection and Neurodegeneration. ResearchGate. [URL: https://www.researchgate.
- Video: The Mouse Forced Swim Test. JoVE. [URL: https://www.jove.com/v/2517/the-mouse-forced-swim-test]
- Elevated plus maze protocol. protocols.io. [URL: https://www.protocols.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [URL: https://www.creative-bioarray.com/protocol/pampa-protocol.htm]
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10175988/]
Sources
- 1. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
